molecular formula C4H6N4S B2975090 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine CAS No. 639782-42-6

5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine

Cat. No.: B2975090
CAS No.: 639782-42-6
M. Wt: 142.18
InChI Key: AEPHDIQEIPWOEG-UHFFFAOYSA-N
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Description

5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine is a bicyclic heterocyclic compound featuring a thiazole ring fused with a 1,2,4-triazole moiety, partially saturated at the 5,6-positions. This structural motif confers unique electronic and steric properties, making it a promising scaffold for pharmaceutical and materials science applications.

Properties

IUPAC Name

5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-3-6-7-4-8(3)1-2-9-4/h1-2H2,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPHDIQEIPWOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiazole ring. The triazole ring is then formed through further cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound has shown promise as a potential pharmacophore for the development of new drugs. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: The compound’s unique properties make it suitable for use in the development of new materials, including polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific desired properties .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer properties could be related to its interaction with cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Thiadiazolotriazines (e.g., compounds in and ): Replace the thiazole ring with a thiadiazole, increasing electron-withdrawing character and rigidity. This enhances stability but may reduce solubility compared to the partially saturated thiazolo-triazole core .
  • Thiazolo[2,3-c][1,2,4]triazoles with Full Unsaturation : Fully unsaturated analogs lack the dihydro group, increasing aromaticity and planarity, which can improve π-π stacking but reduce conformational flexibility .
  • Pyrrolo-Triazoles (e.g., ): Incorporate a pyrrole ring instead of thiazole, altering electron distribution and hydrogen-bonding capabilities. These compounds often exhibit distinct pharmacokinetic profiles due to increased nitrogen content .

Substituent Effects

  • Benzamide Derivatives (e.g., and ): Substitutions like 4-tert-butylbenzamide introduce bulky aromatic groups, increasing molecular weight and hydrophobic interactions. These modifications may improve target affinity but reduce aqueous solubility relative to the amine .
  • S-Glycosyl/S-Alkyl Chains (): Hydrophilic glycosyl or alkylthio groups enhance solubility and bioavailability, contrasting with the polar amine in the target compound .

Pharmacological Activities

Anticancer Activity

  • Thiadiazolotriazines ( and ): Compounds like 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (IC₅₀ ~1–5 µM against leukemia cells) show potent cytotoxicity via kinase inhibition.
  • Benzamide Analogs (): Exhibit moderate activity in cellular assays, suggesting that bulky substituents may hinder membrane permeability compared to the smaller amine .

Antiviral Activity

  • Triazino-thiadiazoles (): Compound 1e shows anti-HIV activity (EC₅₀ = 0.8 µg/mL), attributed to the thiadiazole ring’s interaction with viral proteases. The thiazolo-triazole core’s sulfur atom may provide analogous binding modes .

Physicochemical Properties

Property 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine Thiadiazolotriazines () Benzamide Analogs ()
LogP ~1.2 (predicted) 1.5–2.5 3.0–4.0
Aqueous Solubility Moderate (amine enhances polarity) Low (rigid, aromatic core) Very low (bulky substituents)
Metabolic Stability Moderate (amine susceptible to oxidation) High (thiadiazole resists metabolism) High (tert-butyl group inhibits enzymes)

Biological Activity

5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused thiazole and triazole ring system, which is characteristic of many biologically active molecules. Research indicates that this compound may possess antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.

The molecular formula of this compound is C4H6N4SC_4H_6N_4S with a molecular weight of 142.18 g/mol. Its synthesis typically involves the cyclization of thiosemicarbazide with α-haloketones under specific conditions to form the thiazole ring, followed by further cyclization to create the triazole ring .

Common Synthetic Routes

Route Description
Route ACyclization of thiosemicarbazide with α-haloketones.
Route BReaction with various electrophiles in the presence of acids.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity. Preliminary studies indicate that it can inhibit bacterial growth by interfering with bacterial enzymes critical for their survival .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve the modulation of cellular signaling pathways associated with apoptosis and cell cycle regulation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported an IC50 value indicating significant inhibition against several bacterial strains. The compound was found to be more effective than traditional antibiotics in some cases .
  • Cytotoxicity in Cancer Cells : In a comparative study of various triazole derivatives, this compound exhibited an IC50 range of 10–20 µM against human cancer cell lines .
  • Inflammation Modulation : Research highlighted its ability to reduce levels of TNF-alpha and IL-6 in vitro, showing promise for conditions like rheumatoid arthritis .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation while modulating inflammatory responses through receptor interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine, and how is structural confirmation achieved?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with phenacyl bromides or ketones. For example, thiazolo-triazole scaffolds are formed via intramolecular cyclization under reflux conditions in ethanol or acetic acid . Structural confirmation relies on 1H/13C NMR (for regiochemistry), IR spectroscopy (to identify thiol or amine groups), and X-ray crystallography (to resolve bond angles and stereochemistry, as demonstrated in triazine-based hydrazone derivatives) .

Q. Which spectroscopic and chromatographic techniques are most effective for purity assessment and stability studies?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) is optimal for purity analysis, using a C18 column and acetonitrile/water mobile phase.
  • Stability : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via LC-MS to detect hydrolytic or oxidative byproducts.
  • Thermogravimetric analysis (TGA) assesses thermal stability, as shown in triazole-thiadiazine derivatives .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

  • Methodological Answer : Apply a 2^k factorial design to test variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., p-toluenesulfonic acid). Statistical tools (ANOVA) identify significant factors. For example, solvent polarity may dominate yield in cyclization reactions, as seen in triazolo-tetrazine syntheses .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate docking parameters : Adjust binding site flexibility or solvation models (e.g., using AutoDock Vina vs. Schrödinger).
  • Validate assays : Compare in vitro enzyme inhibition (e.g., COX-2 or α-glucosidase) with in silico results. Discrepancies may arise from protein dynamics not captured in static models, as observed in triazolo-thiadiazine studies .
  • Cross-reference with theoretical frameworks : Link results to Hammett substituent constants or frontier molecular orbital (FMO) theory to explain electronic effects .

Q. How are in silico methods applied to predict pharmacokinetic properties and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability (%ABS), CYP450 inhibition, and hepatotoxicity. For example, logP values >3 may indicate poor aqueous solubility, requiring salt formation (e.g., sodium or hydrochloride salts, as in triazole-carboxylic acid derivatives) .
  • Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using CHARMM force fields, critical for CNS-targeting agents.

Q. What experimental designs validate the mechanism of action in pharmacological studies?

  • Methodological Answer :

  • Kinetic assays : Measure IC50 shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for target proteins.
  • Gene knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) in cell lines, as demonstrated in triazole-based anti-infective studies .

Data Contradiction Analysis

Q. How to address inconsistencies in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Control for assay conditions : Compare MTT vs. resazurin assays; the latter may underestimate viability in adherent cells.
  • Check metabolic interference : Thiol-containing compounds (e.g., triazole-thiol derivatives) can reduce tetrazolium dyes, yielding false positives .
  • Use orthogonal methods : Validate with apoptosis markers (Annexin V/PI staining) or clonogenic assays.

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